molecular formula C8H8Cl3N B1426788 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride CAS No. 1187830-87-0

2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride

Cat. No. B1426788
M. Wt: 224.5 g/mol
InChI Key: YOXSTBDHGDRLNM-UHFFFAOYSA-N
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Description

“2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride” is a chemical compound with the CAS Number: 56946-65-7 . It is also known as clopyralid and is a selective herbicide used to control broadleaf weeds in crops such as alfalfa, wheat, barley, and grassland .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 188.06 . It is stored at temperatures between 2-8°C in an inert atmosphere . The compound is available in either liquid or solid form . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a lipophilicity Log Po/w (iLOGP) of 2.32 .

Scientific Research Applications

  • Synthesis of Novel Thieno Pyrimidines

    • Field : Organic Chemistry
    • Application : This compound is used in the synthesis of novel thieno pyrimidines .
    • Method : The exact method of how this compound is used in the synthesis is not specified in the source .
    • Results : The results indicate that novel thieno pyrimidines were successfully synthesized .
  • Synthesis of 6,7-Dihydro-5H-Cyclopenta Pyridin-5-One Analogues

    • Field : Organic Chemistry
    • Application : This compound is used in the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta pyridin-5-one analogues .
    • Method : The oxidation was achieved using Mn (OTf) 2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .
    • Results : The oxidation was successful with high yield and excellent chemoselectivity .

Safety And Hazards

The compound has a GHS07 signal word of “Warning” and hazard statements H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

2,4-dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N.ClH/c9-6-4-8(10)11-7-3-1-2-5(6)7;/h4H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXSTBDHGDRLNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(C=C2Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718478
Record name 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride

CAS RN

1187830-87-0
Record name 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride
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2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride
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2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride
Reactant of Route 5
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Reactant of Route 6
2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride

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